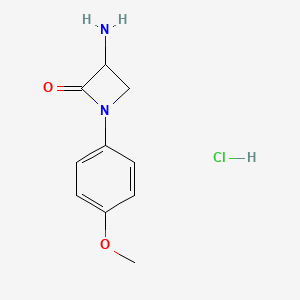

3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride

Description

Chemical Nomenclature and Classification

3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride represents a substituted azetidine derivative classified under the broader category of four-membered nitrogen-containing heterocycles. The compound's systematic nomenclature reflects its structural complexity, incorporating multiple functional groups that contribute to its chemical behavior and potential applications. According to PubChem databases, the compound carries the Chemical Abstracts Service registry number 1461704-74-4 and possesses the molecular formula C₁₀H₁₃ClN₂O₂. The International Union of Pure and Applied Chemistry name for this compound is 3-amino-1-(4-methoxyphenyl)azetidin-2-one;hydrochloride, which systematically describes the positioning of functional groups around the central azetidine ring system.

The compound belongs to the azetidinone subfamily, specifically characterized by the presence of a carbonyl group at the 2-position of the four-membered ring. This classification places it within the broader family of beta-lactam-related structures, although it differs significantly from traditional beta-lactam antibiotics in its substitution pattern and intended applications. The presence of the methoxy group at the para position of the phenyl ring and the amino group at the 3-position of the azetidine ring creates a unique substitution pattern that influences both the compound's physical properties and its chemical reactivity. Chemical databases consistently identify this compound as a member of the azetidine class, with specific recognition of its substituted nature and salt form characteristics.

The hydrochloride salt form designation indicates that the compound exists as a protonated amine complexed with a chloride anion, significantly affecting its solubility profile and stability characteristics compared to the free base form. This salt formation is particularly important for pharmaceutical and research applications, as it typically enhances water solubility and provides improved crystalline properties for storage and handling purposes. The structural classification also encompasses its role as an organic heterotetracyclic compound, highlighting the complex cyclic nature that contributes to its unique chemical properties and research significance.

Historical Context of β-Lactam Chemistry

The historical development of beta-lactam chemistry provides essential context for understanding the significance of azetidine derivatives like this compound within the broader landscape of four-membered nitrogen heterocycles. The foundation of beta-lactam research traces back to Alexander Fleming's serendipitous discovery of penicillin in 1928, when he observed that a Penicillium mould secreted an antibacterial substance during his work at St Mary's Hospital in London. This pivotal discovery led to the systematic exploration of compounds containing the characteristic four-membered azetidinone ring structure, which became central to understanding the biological activity and chemical properties of beta-lactam compounds.

The evolution of beta-lactam chemistry gained significant momentum during the 1940s when Abraham and Chain reported the first enzyme with beta-lactamase activity from Bacillus coli, establishing the foundation for understanding the interaction between beta-lactam structures and biological systems. This discovery marked the beginning of extensive research into four-membered nitrogen-containing rings and their diverse chemical behaviors. Throughout the following decades, researchers identified that beta-lactams originated from naturally occurring sources, with penicillin from Penicillium notatum, cephalosporin C from sewage sludge in Sardinia, carbapenems from various beta-lactam-producing actinomycetes, and monobactams from soil and water samples. These natural discoveries demonstrated the widespread occurrence of four-membered ring systems in nature and their fundamental importance in biological processes.

The scientific understanding of beta-lactam chemistry expanded significantly with the recognition that these compounds possessed inherent ring strain that drove their unique reactivity patterns. Research revealed that the four-membered azetidinone ring contained approximately 25.4 kcal/mol of ring strain, positioning these structures between the highly unstable aziridines and the relatively unreactive pyrrolidines. This understanding provided the theoretical framework for developing synthetic strategies to access various azetidine derivatives, including substituted analogs like this compound. The historical progression from naturally occurring beta-lactams to synthetic derivatives demonstrates the evolution of heterocyclic chemistry and the continued importance of four-membered nitrogen rings in modern chemical research.

Modern developments in azetidine chemistry have built upon this historical foundation, with researchers recognizing that azetidines represent privileged motifs in medicinal chemistry and appear in numerous bioactive molecules and natural products. The synthesis and functionalization of azetidines have attracted major attention in organic synthesis, with recent advances demonstrating novel synthetic approaches including ring contraction, cycloaddition reactions, C-H activation, and strain-release homologation methods. This historical context illustrates how compounds like this compound represent the culmination of decades of research into four-membered nitrogen heterocycles and their unique chemical properties.

Physicochemical Properties

The physicochemical properties of this compound reflect the complex interplay between its four-membered ring structure, functional group substitutions, and salt formation characteristics. According to comprehensive chemical databases, the compound possesses a molecular weight of 228.67-228.68 grams per mole, representing the hydrochloride salt form that includes the additional mass contribution from the hydrochloric acid component. The molecular formula C₁₀H₁₃ClN₂O₂ indicates the presence of ten carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, reflecting both the organic structure and the inorganic chloride component.

The compound's structural representation through the Simplified Molecular Input Line Entry System notation as O=C1N(C2=CC=C(OC)C=C2)CC1N.[H]Cl provides a detailed description of the atomic connectivity and bonding patterns. This notation reveals the presence of the carbonyl group at the 2-position of the azetidine ring, the methoxy-substituted phenyl group attached to the nitrogen atom, and the amino group at the 3-position. The International Chemical Identifier key ATHULDDGEZTEAZ-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling precise identification across chemical databases and research publications.

The physical appearance and solubility characteristics of the compound are influenced by both its organic structure and the hydrochloride salt formation. Similar azetidine derivatives typically appear as crystalline solids with enhanced water solubility compared to their free base counterparts. The presence of the methoxy group contributes to the compound's overall polarity while the amino group and hydrochloride salt formation significantly increase its water solubility and stability characteristics. The four-membered ring structure introduces considerable molecular strain, affecting both the compound's reactivity and its physical properties including melting point, crystalline structure, and thermal stability. Storage conditions typically require protection from moisture and light to maintain the compound's integrity, with recommended storage temperatures below 50°C to prevent thermal decomposition.

Significance in Heterocyclic Chemistry Research

The research significance of this compound extends beyond its individual chemical properties to encompass its role as a representative member of the strategically important azetidine family in modern heterocyclic chemistry. Azetidines have gained recognition as one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry research, primarily due to their unique combination of significant ring strain and enhanced stability compared to smaller ring analogs. The compound's structural features, including the methoxyphenyl substituent and amino functionality, position it as a valuable synthetic intermediate and research tool for investigating strain-driven chemical transformations and developing novel therapeutic agents.

Contemporary research has demonstrated that azetidine derivatives serve as privileged motifs in medicinal chemistry, appearing in numerous bioactive molecules and natural products that exhibit diverse biological activities. The four-membered ring scaffold containing the embedded polar nitrogen atom represents a unique structural platform that can be functionalized through various synthetic approaches, including ring-opening reactions that exploit the inherent ring strain to access complex molecular architectures. Recent advances in azetidine chemistry have revealed remarkable progress in synthesis methods, reactivity studies, and applications, with particular emphasis on strain-driven character and unique reactivity patterns that can be triggered under appropriate reaction conditions.

The significance of this compound class in heterocyclic chemistry research is further emphasized by the development of novel synthetic strategies for azetidine formation and functionalization. Research groups have reported significant advances including ring contraction methods, cycloaddition reactions, palladium-catalyzed C-H activation processes, and strain-release homologation techniques. These methodological developments have expanded the accessibility of substituted azetidines like this compound and related analogs, enabling their incorporation into diverse chemical research programs. The compound's amino and methoxy functionalities provide additional synthetic handles for further chemical elaboration, making it particularly valuable for structure-activity relationship studies and chemical biology applications.

Properties

IUPAC Name |

3-amino-1-(4-methoxyphenyl)azetidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c1-14-8-4-2-7(3-5-8)12-6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHULDDGEZTEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(C2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxyaniline with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield the azetidinone ring. The hydrochloride salt is formed by treating the azetidinone with hydrochloric acid.

Synthetic Route:

Step 1: 4-Methoxyaniline reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-methoxyphenyl)-2-chloroacetamide.

Step 2: The intermediate N-(4-methoxyphenyl)-2-chloroacetamide undergoes cyclization in the presence of a base like sodium hydride to form 3-Amino-1-(4-methoxyphenyl)azetidin-2-one.

Step 3: The azetidinone is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

- Oxidized derivatives

- Reduced derivatives

- Substituted azetidinones

Scientific Research Applications

Medicinal Chemistry

3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride serves as a crucial building block in the synthesis of various biologically active compounds. Its derivatives have shown potential in:

- Anticancer Activity : The compound and its analogs have been evaluated for their ability to inhibit cancer cell proliferation. For instance, analogs with similar structures have demonstrated significant antiproliferative effects against breast cancer cell lines (e.g., MCF-7) through mechanisms involving tubulin destabilization and apoptosis induction .

- Antibacterial Properties : Some studies suggest that this compound may exhibit antibacterial activity, making it a candidate for developing new antibiotics targeting resistant bacterial strains .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Mechanism of Action : The azetidine ring allows the compound to fit into active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxy group enhances lipophilicity, which may improve bioavailability and binding affinity .

-

Potential Applications :

- Cholesterol Absorption Modulation : There is emerging evidence that compounds with similar structures may influence cholesterol absorption, which could be beneficial in managing cardiovascular diseases.

- Tubulin Interaction : Research indicates that derivatives can bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cancer cell death .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with readily available aniline derivatives and appropriate azetidinone precursors.

-

Reaction Conditions :

- The reaction may involve acetic acid as a solvent and reducing agents like sodium borohydride for the formation of the azetidine ring.

- Optimization of conditions such as temperature and reaction time is crucial for maximizing yield and purity.

-

Characterization Techniques :

- Characterization of synthesized compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to various biological effects. The exact pathways depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Halogen-Substituted Azetidinone Analogs

The substitution of the 4-methoxyphenyl group with halogens (F, Br) alters electronic and steric properties. Key examples include:

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The methoxy group (electron-donating) may stabilize the azetidinone ring through resonance, whereas halogens (electron-withdrawing) could increase electrophilicity at the carbonyl group.

- Synthetic accessibility : Bromo and fluoro analogs are commercially available, suggesting viable routes for modifying the parent compound.

Heterocyclic Variants: Oxazolidinone vs. Azetidinone

Replacing the azetidinone core with an oxazolidinone ring introduces a five-membered lactam structure:

Comparison :

- Biological relevance: Oxazolidinones are established antimicrobial agents (e.g., linezolid), whereas azetidinones are less explored but may offer unique bioactivity.

Structural Isomerism and Separation Challenges

Evidence from related compounds highlights challenges in isolating structural isomers:

- Implication: Similar isomerism risks exist during the synthesis of 3-amino-1-(4-methoxyphenyl)azetidin-2-one derivatives, necessitating advanced purification techniques.

Biological Activity

3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features an azetidine ring, which is known for its ability to interact with various biological targets. The presence of the methoxy group on the phenyl ring enhances its electronic properties, potentially increasing its binding affinity to biological targets compared to other substituents.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The azetidine structure allows it to fit into active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways.

- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways and gene expression.

Anticancer Properties

Research indicates that derivatives of azetidinone, including this compound, exhibit promising anticancer activity. For instance:

- Cell Line Studies : Compounds similar to this azetidinone have shown significant cytotoxic effects against various cancer cell lines, including colon cancer (SW48) and breast cancer (MCF-7). They induce apoptosis and cell cycle arrest, particularly at the G2/M phase .

Antibacterial Activity

The azetidinone scaffold has been associated with antibacterial properties. Compounds within this class have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections .

Antiviral Activity

Some studies have reported antiviral properties for azetidinone derivatives. For example, certain compounds have shown inhibitory effects against viruses such as influenza A and coronaviruses .

Research Findings and Case Studies

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 3-aminoazetidin-2-one derivatives, and what are their critical optimization parameters?

Answer:

The Staudinger reaction is a foundational method for synthesizing β-lactam rings, including 3-aminoazetidin-2-one derivatives. Key steps include:

- Reagent selection : Use of phthalimido-protected amines and ketenes for ring closure (e.g., phthalylglycyl chloride with imine precursors) .

- Temperature control : Reactions are initiated at 0°C to stabilize intermediates, followed by gradual warming to room temperature for completion.

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) is critical for isolating pure products. Yield optimization requires precise stoichiometric ratios and anhydrous conditions .

Advanced: How can computational reaction path search methods improve the design of novel azetidinone syntheses?

Answer:

The ICReDD framework integrates quantum chemical calculations (e.g., density functional theory) and information science to predict reaction pathways:

- Transition state analysis : Identifies energetically favorable pathways for β-lactam formation.

- Data-driven optimization : Machine learning algorithms correlate experimental variables (e.g., solvent polarity, catalyst loading) with reaction efficiency. This reduces trial-and-error experimentation by >40% .

Basic: What purification and stability-assessment techniques are recommended for azetidin-2-one hydrochloride derivatives?

Answer:

- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases ensures high purity (>98%).

- Stability monitoring : Accelerated degradation studies under varying pH (1–13) and temperature (25–60°C) with periodic NMR (¹H/¹³C) and LC-MS analysis detect hydrolytic or oxidative degradation .

Advanced: How can mechanistic studies resolve contradictions in reported reaction yields for azetidinone derivatives?

Answer:

- Kinetic isotope effects (KIE) : Differentiate between concerted vs. stepwise mechanisms in β-lactam formation.

- In situ spectroscopy : IR and Raman spectroscopy track intermediate species (e.g., ketenes) to identify rate-limiting steps. Discrepancies in yields often arise from unaccounted solvent effects or competing side reactions .

Basic: What analytical techniques are essential for characterizing 3-amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride?

Answer:

- Structural elucidation : High-resolution MS (HRMS) confirms molecular weight (±1 ppm), while 2D NMR (COSY, HSQC) resolves stereochemistry.

- Purity validation : Differential scanning calorimetry (DSC) detects polymorphic impurities, and X-ray crystallography provides absolute configuration .

Advanced: How can statistical Design of Experiments (DoE) optimize reaction conditions for azetidinone synthesis?

Answer:

- Factorial designs : Screen variables (e.g., temperature, catalyst type) to identify significant factors. Central composite designs model non-linear relationships between variables and yield.

- Response surface methodology : Predicts optimal conditions (e.g., 72% yield at 25°C, 0.1 mol% catalyst) with <15 experimental runs, reducing resource use by 60% .

Advanced: How do researchers address contradictory data in pharmacological assays for azetidinone derivatives?

Answer:

- Orthogonal assays : Compare in vitro enzyme inhibition (e.g., serine proteases) with cell-based viability assays (MTT/XTT) to distinguish target-specific effects from cytotoxicity.

- Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK293 vs. HepG2) to confirm IC₅₀ consistency. Contradictions often arise from off-target interactions or assay interference .

Advanced: What computational tools predict the hydrolytic stability of azetidin-2-one derivatives in physiological conditions?

Answer:

- Molecular dynamics (MD) simulations : Model hydrolysis rates in aqueous environments using force fields (e.g., AMBER).

- pKa prediction software : Tools like MarvinSuite estimate protonation states affecting stability. Hydrolysis half-lives (t₁/₂) correlate with electron-withdrawing substituents on the aryl ring .

Basic: What safety protocols are critical when handling azetidinone hydrochlorides in laboratory settings?

Answer:

- Containment : Use fume hoods for weighing and reactions to avoid inhalation of fine hydrochloride salts.

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal.

- Exposure mitigation : PPE (gloves, goggles) and emergency eyewash stations are mandatory .

Advanced: How can researchers integrate azetidinone derivatives into PROTAC (Proteolysis-Targeting Chimera) designs?

Answer:

- Linker optimization : Attach E3 ligase-binding motifs (e.g., VHL or CRBN ligands) via polyethylene glycol (PEG) spacers to balance solubility and proteasome recruitment.

- In-cell efficacy : Monitor ubiquitination via Western blot (anti-ubiquitin antibodies) and target degradation using immunofluorescence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.